molecular formula C15H26O4 B12643214 tert-butyl (3R)-2-acetyl-3-(2-oxoethyl)heptanoate CAS No. 921199-64-6

tert-butyl (3R)-2-acetyl-3-(2-oxoethyl)heptanoate

Cat. No.: B12643214
CAS No.: 921199-64-6
M. Wt: 270.36 g/mol
InChI Key: BBSNYJVTWPGYHX-PZORYLMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3R)-2-acetyl-3-(2-oxoethyl)heptanoate is an organic compound characterized by the presence of a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-2-acetyl-3-(2-oxoethyl)heptanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually require refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-2-acetyl-3-(2-oxoethyl)heptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-2-acetyl-3-(2-oxoethyl)heptanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, making it a useful intermediate in various chemical reactions . The acetyl and oxoethyl groups can participate in nucleophilic and electrophilic reactions, respectively, facilitating the formation of various products.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl acetate: Similar in structure but lacks the oxoethyl group.

    Tert-butyl butyrate: Similar ester group but different carbon chain length.

    Tert-butyl 2-oxoethyl acetate: Contains the oxoethyl group but different carbon chain structure.

Uniqueness

The presence of both acetyl and oxoethyl groups allows for diverse chemical transformations and applications .

Properties

CAS No.

921199-64-6

Molecular Formula

C15H26O4

Molecular Weight

270.36 g/mol

IUPAC Name

tert-butyl (3R)-2-acetyl-3-(2-oxoethyl)heptanoate

InChI

InChI=1S/C15H26O4/c1-6-7-8-12(9-10-16)13(11(2)17)14(18)19-15(3,4)5/h10,12-13H,6-9H2,1-5H3/t12-,13?/m1/s1

InChI Key

BBSNYJVTWPGYHX-PZORYLMUSA-N

Isomeric SMILES

CCCC[C@H](CC=O)C(C(=O)C)C(=O)OC(C)(C)C

Canonical SMILES

CCCCC(CC=O)C(C(=O)C)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.